BenchChemオンラインストアへようこそ!

(2,4-Diethoxypyrimidin-5-yl)-(4-methylphenyl)methanol

VEGFR-2 inhibition angiogenesis fibrosis

(2,4-Diethoxypyrimidin-5-yl)-(4-methylphenyl)methanol (CAS 93538-19-3, molecular formula C16H20N2O3, molecular weight 288.34 g/mol) is a synthetic small-molecule pyrimidin-5-ylmethanol derivative characterized by ethoxy substituents at the pyrimidine 2- and 4-positions and a 4-methylphenyl (p-tolyl) group at the α-carbon. It belongs to the broader α,α-disubstituted-5-pyrimidinemethane chemical class and is catalogued in the Therapeutic Target Database as 'Pyrimidine derivative 5', a patented small-molecular drug candidate originally developed by Allergan, Inc.

Molecular Formula C16H20N2O3
Molecular Weight 288.34 g/mol
CAS No. 93538-19-3
Cat. No. B13112128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,4-Diethoxypyrimidin-5-yl)-(4-methylphenyl)methanol
CAS93538-19-3
Molecular FormulaC16H20N2O3
Molecular Weight288.34 g/mol
Structural Identifiers
SMILESCCOC1=NC(=NC=C1C(C2=CC=C(C=C2)C)O)OCC
InChIInChI=1S/C16H20N2O3/c1-4-20-15-13(10-17-16(18-15)21-5-2)14(19)12-8-6-11(3)7-9-12/h6-10,14,19H,4-5H2,1-3H3
InChIKeyVPWVTDAVTSYHNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2,4-Diethoxypyrimidin-5-yl)-(4-methylphenyl)methanol (CAS 93538-19-3): Core Identity, Class, and Procurement-Relevant Characteristics


(2,4-Diethoxypyrimidin-5-yl)-(4-methylphenyl)methanol (CAS 93538-19-3, molecular formula C16H20N2O3, molecular weight 288.34 g/mol) is a synthetic small-molecule pyrimidin-5-ylmethanol derivative characterized by ethoxy substituents at the pyrimidine 2- and 4-positions and a 4-methylphenyl (p-tolyl) group at the α-carbon . It belongs to the broader α,α-disubstituted-5-pyrimidinemethane chemical class [1] and is catalogued in the Therapeutic Target Database as 'Pyrimidine derivative 5', a patented small-molecular drug candidate originally developed by Allergan, Inc. with indications encompassing blood vessel proliferative disorder, fibrosis, and neurodegenerative disorder [2]. Unlike the well-known agrochemical members of this class—fenarimol, nuarimol, and triarimol—which function as fungicides via inhibition of sterol C-14 demethylase (cytochrome P450), this compound's patented therapeutic indications suggest a distinct pharmacological trajectory targeting vascular and fibrotic pathways [2].

Why In-Class Substitution of (2,4-Diethoxypyrimidin-5-yl)-(4-methylphenyl)methanol with Agro chemical Pyrimidin-5-ylmethanols Is Not Scientifically Justifiable


Despite sharing the pyrimidin-5-ylmethanol scaffold with established fungicides such as fenarimol, nuarimol, and triarimol, (2,4-diethoxypyrimidin-5-yl)-(4-methylphenyl)methanol cannot be treated as a generic substitute. The ethoxy substituents at the pyrimidine 2- and 4-positions fundamentally alter the electronic and steric profile of the heterocyclic core relative to the unsubstituted pyrimidine ring present in the agrochemical comparators [1], with a computed logP of 2.66 versus 3.69–4.07 for fenarimol [2], indicating measurably lower lipophilicity that would impact membrane permeability, tissue distribution, and off-target partitioning. Critically, while the comparator fungicides exert their activity through inhibition of fungal sterol C-14 demethylase (a cytochrome P450 enzyme) [3], the target compound is patented for blood vessel proliferative disorder and fibrosis—indications mechanistically linked to VEGFR-2 kinase inhibition rather than ergosterol biosynthesis [4][5]. The combination of divergent physicochemical properties and distinct therapeutic targeting means that procurement decisions based solely on scaffold similarity carry a high risk of functional non-equivalence in any experimental or development context.

Quantitative Differentiation Evidence for (2,4-Diethoxypyrimidin-5-yl)-(4-methylphenyl)methanol Versus Closest Pyrimidin-5-ylmethanol Analogs


Therapeutic Indication Divergence: Anti-Angiogenic/Fibrotic Patent Profile Versus Agricultural Fungicide Use

The target compound is patented with indications for blood vessel proliferative disorder (ICD-11: BE2Z), fibrosis (ICD-11: GA14-GC01), and neurodegenerative disorder (ICD-11: 8A20-8A23) and is assigned to Allergan, Inc. as a small-molecular drug candidate [1]. In contrast, the closest structural analogs—fenarimol (CAS 60168-88-9), nuarimol (CAS 63284-71-9), and triarimol (CAS 26766-27-8)—are registered and used exclusively as agricultural fungicides targeting fungal sterol C-14 demethylase [2]. No human therapeutic indications are claimed or approved for any of these comparator compounds. This represents a qualitative but profound differentiation in application domain, regulatory pathway, and procurement specification requirements.

VEGFR-2 inhibition angiogenesis fibrosis drug repurposing pyrimidine pharmacology

Computed logP Differential: Lower Lipophilicity Versus Halogenated Pyrimidin-5-ylmethanol Fungicides

The computed logP of (2,4-diethoxypyrimidin-5-yl)-(4-methylphenyl)methanol is 2.66 , which is substantially lower than the logP values reported for fenarimol (3.69–4.07, depending on method; ALOGPS: 3.13, ChemAxon: 3.92) [1], nuarimol (3.18 at pH 7; ACD/LogP: 2.68–3.55) [2], and triarimol (ACD/LogP: 3.24) . The ethoxy substituents on the pyrimidine ring introduce additional hydrogen-bond acceptor capacity (three oxygen atoms versus one hydroxyl in the comparators), which contributes to reduced logP. A logP difference of ≥0.5–1.4 units relative to fenarimol is expected to translate into measurably different aqueous solubility, membrane permeability, and plasma protein binding profiles, with implications for both in vitro assay behavior and in vivo pharmacokinetics.

lipophilicity logP physicochemical properties ADME drug-likeness

Target Engagement Trajectory: VEGFR-2 Kinase Pathway Versus Sterol C-14 Demethylase (Cytochrome P450)

Pyrimidin-5-ylmethanols such as fenarimol, nuarimol, and triarimol are established inhibitors of sterol C-14 demethylase, a cytochrome P450 enzyme (CYP51) essential for ergosterol biosynthesis in fungi [1]. Their fungitoxicity and plant growth regulatory effects are mediated through this P450-dependent mechanism [1]. In contrast, the target compound's patent family (associated with Allergan's US20160096832 series) is classified under VEGFR-2 kinase inhibitors, as documented in a patent review covering VEGFR-2 inhibitor patents from 2012–2016 [2]. The TTD database explicitly links Pyrimidine derivative 5 (CAS 93538-19-3) to this VEGFR-2 inhibitor patent review [3]. This represents a fundamental shift in primary target engagement—from a cytochrome P450 metalloenzyme to a receptor tyrosine kinase—which implies distinct selectivity profiles, assay requirements, and potential off-target landscapes. Quantitative head-to-head target engagement data (IC50 values for VEGFR-2 vs. CYP51) are not publicly available for this specific compound, and this differentiation is inferred from patent class assignment and therapeutic indication.

VEGFR-2 kinase inhibition cytochrome P450 sterol biosynthesis target selectivity

Intellectual Property Position: Composition-of-Matter Patent Protection Versus Generic Agrochemical Status

(2,4-Diethoxypyrimidin-5-yl)-(4-methylphenyl)methanol is disclosed within the patent family associated with Allergan's kinase inhibitor program (US20160096832A1 and related filings), with patent protection covering its use in treating blood vessel proliferative disorder, fibrosis, and neurodegenerative disorder [1]. This grants the compound composition-of-matter and method-of-use patent protection in relevant jurisdictions. In contrast, fenarimol, nuarimol, and triarimol are off-patent generic agrochemicals originally disclosed in patents such as US3818009 (filed 1972, now expired) [2]. For organizations conducting proprietary drug discovery or seeking to establish freedom-to-operate positions, this distinction is critical: the target compound offers a patent-backed development pathway, whereas the agrochemical comparators are in the public domain with no pharmaceutical patent coverage.

intellectual property patent protection composition of matter freedom to operate drug development

Optimal Procurement and Research Application Scenarios for (2,4-Diethoxypyrimidin-5-yl)-(4-methylphenyl)methanol Based on Differentiated Evidence


VEGFR-2-Dependent Angiogenesis and Vascular Proliferative Disease Research

Based on its patent-assigned indication for blood vessel proliferative disorder and its classification within the VEGFR-2 inhibitor patent landscape [1][2], this compound is suited for academic and pharmaceutical research programs investigating VEGF/VEGFR-2 signaling in pathological angiogenesis. Unlike fenarimol or nuarimol—whose primary target is fungal CYP51 and which lack documented VEGFR-2 activity [3]—this compound's structural features (2,4-diethoxy substitution) and patent family align with kinase inhibitor pharmacology. Researchers studying ocular neovascularization, tumor angiogenesis, or vascular malformations may find this compound a relevant tool compound or lead scaffold, provided that target-specific biochemical validation is performed internally.

Fibrosis Drug Discovery and Anti-Fibrotic Mechanism Studies

The compound's patented indication for fibrosis (ICD-11: GA14-GC01) [1] positions it as a candidate for anti-fibrotic drug discovery programs targeting conditions such as pulmonary fibrosis, liver cirrhosis, or renal fibrosis. This therapeutic application has no counterpart among the agricultural pyrimidin-5-ylmethanol fungicides [3]. Procurement by laboratories engaged in TGF-β/Smad signaling, epithelial-mesenchymal transition, or fibroblast activation research is supported by the patent's explicit fibrosis claim, though independent replication of anti-fibrotic activity in relevant in vitro (e.g., fibroblast-to-myofibroblast transition assays) or in vivo (e.g., bleomycin-induced lung fibrosis model) systems is recommended.

Physicochemical Property-Driven Lead Optimization and ADME Profiling

With a computed logP of 2.66—substantially lower than fenarimol (logP 3.69–4.07) [4]—this compound offers a differentiated lipophilicity profile that may confer advantages in aqueous solubility and reduced nonspecific protein binding. Medicinal chemistry teams engaged in pyrimidine-based lead optimization can use this compound as a reference point for exploring how ethoxy versus halogen or hydrogen substituents on the pyrimidine core influence ADME parameters. Its lower logP, combined with a molecular weight of 288.34 g/mol and topological polar surface area within drug-like range, makes it a structurally informative comparator in property-guided medicinal chemistry campaigns .

Intellectual Property-Secured Drug Development Programs

For pharmaceutical companies and biotechnology firms requiring patent-protected chemical matter, this compound offers composition-of-matter and use patent coverage through the Allergan patent family [1]. This is in stark contrast to the off-patent, generic status of fenarimol, nuarimol, and triarimol [5]. Organizations evaluating pyrimidine-based scaffolds for VEGFR-2 or anti-fibrotic drug development can consider this compound as part of a freedom-to-operate strategy, particularly if pursuing indications within the vascular proliferative or fibrotic disease space where patent claims are documented.

Quote Request

Request a Quote for (2,4-Diethoxypyrimidin-5-yl)-(4-methylphenyl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.